molecular formula C20H24N2O3 B267004 4-ethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

4-ethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Cat. No. B267004
M. Wt: 340.4 g/mol
InChI Key: XFCQIQRDXMGMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide, also known as EMB-6, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and has been found to have a variety of interesting properties that make it useful for a range of applications.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to a decrease in the growth of cancer cells and may ultimately result in their death.
Biochemical and Physiological Effects:
4-ethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the production of DNA, RNA, and proteins. This inhibition can lead to a decrease in the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a useful tool for researchers who are looking to investigate the mechanisms of cancer growth and the potential for new cancer treatments. However, one limitation of using 4-ethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is that it may have side effects that are not yet fully understood. Further research is needed to fully understand the potential risks associated with this compound.

Future Directions

There are several future directions for research on 4-ethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide. One area that is of particular interest is the development of new cancer treatments based on this compound. Researchers are also interested in investigating the potential for 4-ethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide to be used in combination with other cancer treatments to improve their effectiveness. Finally, there is a need for further research to fully understand the biochemical and physiological effects of 4-ethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide and to identify any potential side effects that may limit its use in scientific research.

Synthesis Methods

The synthesis of 4-ethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is a complex process that involves several steps. The starting materials are 4-aminobenzamide and 3-methylbutanoyl chloride, which are reacted together in the presence of a base to form the intermediate compound N-(3-methylbutanoyl)-4-aminobenzamide. This intermediate is then reacted with ethyl iodide to form the final product, 4-ethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide.

Scientific Research Applications

4-ethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been found to have a range of potential applications in scientific research. One area where this compound has been studied is in the field of cancer research. Studies have shown that 4-ethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has the potential to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.

properties

Product Name

4-ethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

4-ethoxy-N-[4-(3-methylbutanoylamino)phenyl]benzamide

InChI

InChI=1S/C20H24N2O3/c1-4-25-18-11-5-15(6-12-18)20(24)22-17-9-7-16(8-10-17)21-19(23)13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

XFCQIQRDXMGMLW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.